molecular formula C13H13ClN2O2 B12019356 Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate CAS No. 6630-70-2

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12019356
CAS No.: 6630-70-2
M. Wt: 264.71 g/mol
InChI Key: FRWOHDBARSUUKZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the chlorophenyl group or the ester group, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the chlorophenyl and methyl groups on the pyrazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the chlorophenyl group, in particular, can enhance its potential as an antimicrobial or anti-inflammatory agent.

Biological Activity

Ethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, with the CAS number 618092-34-5, is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound's molecular formula is C13H13ClN2O2, and it has been evaluated for various pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.

PropertyValue
Molecular FormulaC13H13ClN2O2
Molecular Weight264.71 g/mol
CAS Number618092-34-5

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In a study assessing various pyrazole derivatives, this compound exhibited significant antibacterial and antibiofilm activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, compounds structurally related to this pyrazole were tested against renal carcinoma cell lines. The results showed that these compounds could inhibit cell proliferation effectively, with IC50 values indicating moderate to high potency .

Table: Anticancer Activity Against Renal Carcinoma Cell Line

CompoundCell LineIC50 (µM)
This compoundRFX 39319.92
Reference DrugStaurosporine11.70

Antimalarial Activity

This compound has also been investigated for its antimalarial activity . It was found to inhibit dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum, a critical enzyme in the parasite's mitochondrial electron transport chain. This inhibition suggests potential as a lead compound for developing new antimalarial therapies .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antibacterial Effect : The compound disrupts bacterial cell wall synthesis and biofilm formation.
  • Anticancer Mechanism : It induces apoptosis in cancer cells by modulating cell cycle progression and inhibiting key signaling pathways.
  • Antimalarial Action : By targeting DHODH, it interferes with nucleotide synthesis necessary for parasite replication.

Case Studies

Several case studies have documented the efficacy of this compound in laboratory settings:

  • Study on Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability, suggesting its potential as an anticancer agent .

Properties

CAS No.

6630-70-2

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-methylpyrazole-4-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3

InChI Key

FRWOHDBARSUUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

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